3-Methylcyclopentane-1-carboxylic acid
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Overview
Description
3-Methylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H12O2. It is a derivative of cyclopentane, where a carboxylic acid group is attached to the first carbon and a methyl group is attached to the third carbon of the cyclopentane ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common method involves the alkylation of cyclopentanone followed by oxidation. The process typically involves the following steps:
Alkylation: Cyclopentanone is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 3-methylcyclopentanone.
Oxidation: The 3-methylcyclopentanone is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and advanced oxidation techniques. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
3-Methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s steric properties, impacting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the methyl group at the third carbon.
3-Methylcyclopentanol: Contains a hydroxyl group instead of a carboxylic acid group.
3-Methylcyclopentanone: Contains a ketone group instead of a carboxylic acid group.
Uniqueness
3-Methylcyclopentane-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-methylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJUMZACQNBHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24070-68-6 |
Source
|
Record name | 3-methylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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